2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione
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Overview
Description
2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic approaches .
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus and carbonyl groups but lacks the morpholinyl and oxoethoxy substituents.
Phthalimide: Similar structure but with different substituents, commonly used in organic synthesis.
Uniqueness
2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-12(15-5-7-20-8-6-15)9-21-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOAGWASWMAPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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